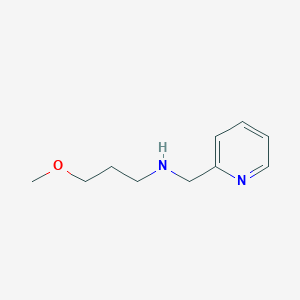

(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

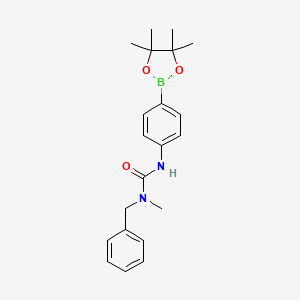

“(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” is a chemical compound used in laboratory settings and for the synthesis of substances . It is also known as 1-Amino-3-methoxypropane .

Synthesis Analysis

The synthesis of “(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” involves various chemical reactions. One of the promising alternative amines is 3-Methoxypropylamine (MPA). The thermal decomposition of MPA was studied under two conditions: a dissolved oxygen (DO) concentration of less than 5 ppb at 280 C for 1.5 h and a DO concentration of 20 ppb at 70 C for 2 h .Molecular Structure Analysis

The molecular formula of “(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” is C4H11NO . Its molecular weight is 89.14 .Chemical Reactions Analysis

The chemical reactions involving “(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” are complex. For instance, it has been used in Suzuki–Miyaura coupling reactions . Protodeboronation of pinacol boronic esters is another reaction involving this compound .Physical And Chemical Properties Analysis

“(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” has a vapor density of 3.07 (vs air), a vapor pressure of 20 mmHg at 30 °C, and an autoignition temperature of 518 °F . Its refractive index is 1.417 (lit.), and it has a boiling point of 117-118 °C/733 mmHg (lit.) . The density of this compound is 0.874 g/mL at 25 °C (lit.) .Scientific Research Applications

1. Catalysis and Complex Formation

(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine and similar compounds have been explored for their role in forming complexes with metals like manganese, which can be significant in catalysis. For instance, the compound can act as a didentate ligand, coordinating with Mn(II) ions through nitrogen atoms to form one-dimensional zigzag chains. These chains exhibit weak antiferromagnetic coupling, which can be relevant in magnetic applications (Wu et al., 2003).

2. Organometallic Chemistry

In organometallic chemistry, derivatives of (3-Methoxy-propyl)-pyridin-2-ylmethyl-amine have been utilized in synthesizing palladium complexes. These complexes show promise as catalysts in reactions like ethylene dimerization and methoxycarbonylation of olefins (Nyamato et al., 2015; Zulu et al., 2020). Such complexes could be vital in fine chemical synthesis and polymer production.

3. Coordination Chemistry and Magnetism

Studies have also delved into the coordination chemistry of similar ligands with other metal ions, such as dysprosium. These studies can enhance understanding of magnetic properties and potential applications in areas like single-molecule magnets (Peng et al., 2016).

4. Bioinorganic and Biomimetic Chemistry

In bioinorganic and biomimetic chemistry, the ligand's derivatives are examined for their ability to mimic the active sites of enzymes. For instance, iron(III) complexes with N3O and N3O2 donor ligands, including derivatives of (3-Methoxy-propyl)-pyridin-2-ylmethyl-amine, have been studied as models for catechol dioxygenases. These studies could contribute to understanding and replicating enzyme functions in synthetic systems (Sundaravel et al., 2011).

Mechanism of Action

The mechanism of action of “(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” in chemical reactions is intricate. For example, in Suzuki–Miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Safety and Hazards

“(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” is classified as a flammable liquid (Category 3), corrosive to metals (Category 1), and can cause acute toxicity if swallowed (Category 4). It can also cause severe skin burns and eye damage (Category 1), and may cause an allergic skin reaction (Category 1) .

Future Directions

The future directions of “(3-Methoxy-propyl)-pyridin-2-ylmethyl-amine” research could involve its use in new chemical reactions and synthesis methods. For instance, the protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This compound could also be used in new Suzuki–Miyaura coupling reactions .

properties

IUPAC Name |

3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-13-8-4-6-11-9-10-5-2-3-7-12-10/h2-3,5,7,11H,4,6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFILXRCRMWIJCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2645993.png)

![(Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2645996.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646006.png)